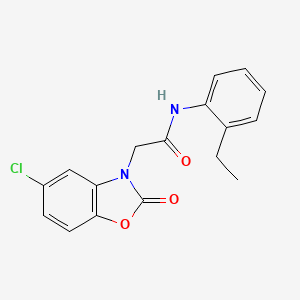
2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethylphenyl)acetamide typically involves the condensation of 5-chloro-2-aminobenzoxazole with 2-ethylphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the carbonyl group in the benzoxazole ring, potentially forming alcohol derivatives.
Substitution: The chloro group in the benzoxazole ring can be a site for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce a variety of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Could be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes or receptors in the body, leading to inhibition or activation of specific pathways. For example, they might inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: Lacks the ethylphenyl group, potentially altering its biological activity.
2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylacetamide: Similar structure but without the ethyl group, which might affect its solubility and reactivity.
Uniqueness
The presence of the 2-ethylphenyl group in 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-ethylphenyl)acetamide could confer unique properties, such as increased lipophilicity, which might enhance its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C17H15ClN2O3 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C17H15ClN2O3/c1-2-11-5-3-4-6-13(11)19-16(21)10-20-14-9-12(18)7-8-15(14)23-17(20)22/h3-9H,2,10H2,1H3,(H,19,21) |
InChI Key |
WDLPKAALPUSULM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


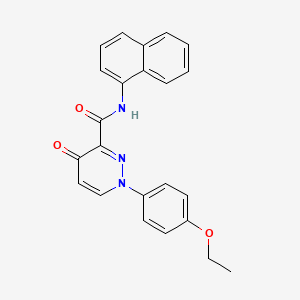
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate](/img/structure/B12207545.png)
![N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12207556.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B12207559.png)
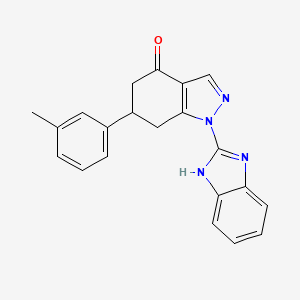
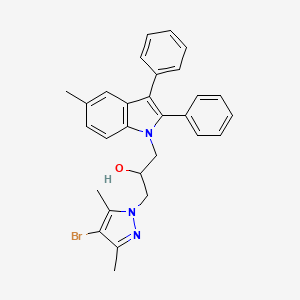
![9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B12207567.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide](/img/structure/B12207585.png)
![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12207597.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12207601.png)
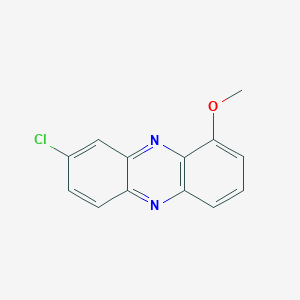
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12207605.png)
![(Z)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B12207608.png)
